molecular formula C7H10F3N3 B2512558 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1006328-56-8

1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

Cat. No.: B2512558
CAS No.: 1006328-56-8
M. Wt: 193.173
InChI Key: AGCSKUQVZKYSRA-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Attachment of the Propan-2-Amine Moiety: The final step involves the reaction of the trifluoromethylated pyrazole with a suitable amine precursor, such as 2-bromo-1-propanamine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-2-amine: Similar structure but with an ethan-2-amine moiety instead of propan-2-amine.

    1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-2-amine: Similar structure but with a butan-2-amine moiety instead of propan-2-amine.

Uniqueness

1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is unique due to its specific combination of a trifluoromethyl group, pyrazole ring, and propan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-5(11)4-13-3-2-6(12-13)7(8,9)10/h2-3,5H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCSKUQVZKYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006328-56-8
Record name 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
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